molecular formula C16H24N4O B5144965 1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine

1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine

Cat. No. B5144965
M. Wt: 288.39 g/mol
InChI Key: OBZVEWUXHHRHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, commonly known as APPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APPIP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and biochemical properties.

Mechanism of Action

The mechanism of action of APPIP is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. APPIP may also affect the release and reuptake of these neurotransmitters, leading to changes in their concentration in the brain. The exact mechanism of action of APPIP is still under investigation.
Biochemical and Physiological Effects:
APPIP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity. APPIP has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of APPIP.

Advantages and Limitations for Lab Experiments

APPIP has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, APPIP also has some limitations, including its potential toxicity, the need for careful handling, and the need for further research to fully understand its effects.

Future Directions

There are several future directions for research on APPIP, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on different neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of APPIP, as well as its potential toxicity and safety profile. Overall, APPIP has significant potential for further research and development in the field of neuroscience and pharmacology.

Synthesis Methods

APPIP can be synthesized through several methods, including the reaction of piperazine with acetyl chloride and 2-pyridinecarboxaldehyde. Other methods involve the use of different reagents, solvents, and catalysts. The synthesis of APPIP requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by various factors.

Scientific Research Applications

APPIP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. APPIP has also been studied for its effects on the central nervous system, particularly its interaction with dopamine and serotonin receptors. Recent studies have also suggested that APPIP may have potential applications in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-14(21)18-8-5-15(6-9-18)19-10-12-20(13-11-19)16-4-2-3-7-17-16/h2-4,7,15H,5-6,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZVEWUXHHRHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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